
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a compound that is making waves in various scientific domains
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone often involves a multi-step process. The key steps include:
Formation of the imidazole ring: This typically starts with the cyclization of precursor amines and aldehydes.
Introduction of the methylsulfonyl group: This is achieved through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Coupling with phenyl and pyridine rings: These steps involve the use of coupling reagents such as palladium catalysts to form the C-C and C-N bonds.
Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. High-throughput reactors and continuous flow processes are employed to ensure consistency and scalability. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: It can be reduced at the imidazole ring or the carbonyl group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation leads to sulfoxides and sulfones.
Reduction can yield alcohols or amines.
Substitution products vary widely depending on the reagents used, typically resulting in halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Biology: In biological studies, it is explored for its binding affinity to various proteins and enzymes, potentially acting as an inhibitor or modulator.
Medicine: There's ongoing research into its potential as a pharmaceutical agent, particularly for conditions like inflammation, cancer, and neurological disorders.
Industry: In industrial applications, it is used as a catalyst or intermediate in the production of specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: It interacts with various enzymes and receptors, altering their activity.
Pathways Involved: It influences pathways related to signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Compared to similar compounds, such as (3-(2-(sulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and (3-(2-(methylthio)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, our compound stands out due to its unique methylsulfonyl group, which enhances its reactivity and binding affinity. This makes it more potent and versatile in its applications.
The chemical world is truly intricate and fascinating, wouldn't you say?
特性
IUPAC Name |
[3-(2-methylsulfonylimidazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-29(27,28)20-22-9-10-25(20)17-6-4-5-16(15-17)19(26)24-13-11-23(12-14-24)18-7-2-3-8-21-18/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDRXAQTGVCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)
![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
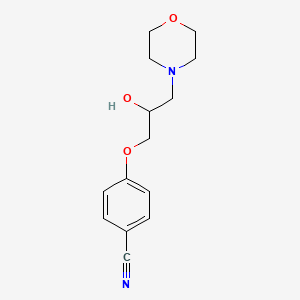
![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

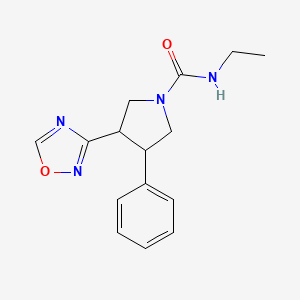
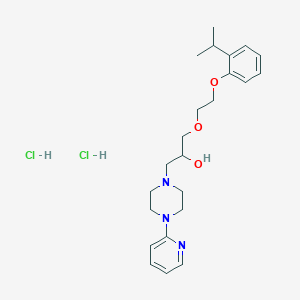
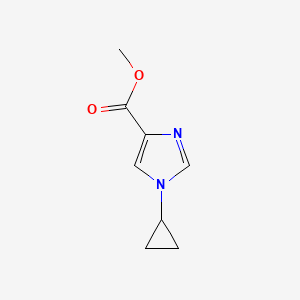
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)
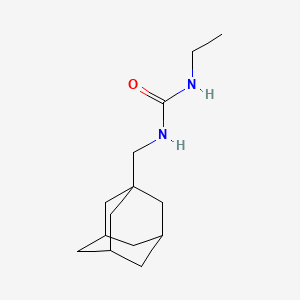
![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)
![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)
